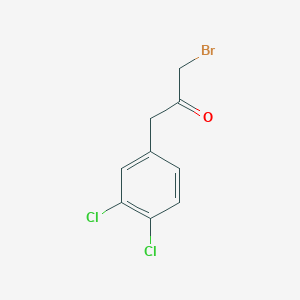

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one

Description

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one is a halogenated aromatic ketone with a bromine atom at the α-position of the ketone group and a 3,4-dichlorophenyl substituent at the β-position. This compound serves as a critical building block in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its reactive α-bromo ketone moiety and aromatic dichlorophenyl group . Its structural features enable diverse reactivity, including nucleophilic substitutions and cross-coupling reactions. Notably, it is listed by CymitQuimica as a foundational compound for enantioselective syntheses, such as the production of enantiopure β-blockers via ketoreductase-catalyzed asymmetrization .

Properties

IUPAC Name |

1-bromo-3-(3,4-dichlorophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c10-5-7(13)3-6-1-2-8(11)9(12)4-6/h1-2,4H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXQRVMHTLDGOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)CBr)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00695157 | |

| Record name | 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651358-41-7 | |

| Record name | 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00695157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 3-(3,4-dichlorophenyl)propan-2-one

One common approach is the alpha-bromination of the corresponding arylpropanone:

- Step 1 : Synthesis of 3-(3,4-dichlorophenyl)propan-2-one by Friedel-Crafts acylation of 3,4-dichlorobenzene with propanoyl chloride or via related ketone formation methods.

- Step 2 : Alpha-bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 1-bromo-3-(3,4-dichlorophenyl)propan-2-one.

This method is effective due to the activated methylene adjacent to the ketone, which facilitates selective bromination.

Halogenation of 3,4-Dichlorophenylpropane Derivatives

Alternatively, starting from 3,4-dichlorophenylpropane derivatives:

- Step 1 : Halogenation of the aromatic ring to introduce bromine at the benzylic position.

- Step 2 : Oxidation of the benzylic position to the ketone.

However, this route is less common due to regioselectivity challenges.

Specific Reported Methods and Findings

Bromination Using Bromine in Organic Solvents

According to industrial patents and chemical synthesis literature, bromination of arylpropanones is typically conducted by:

- Dissolving 3-(3,4-dichlorophenyl)propan-2-one in an inert solvent such as dichloromethane or chloroform.

- Adding bromine dropwise at low temperature (0–5 °C) to control reaction rate and selectivity.

- Stirring the reaction mixture until completion, monitored by TLC or HPLC.

- Quenching excess bromine and isolating the product by extraction and purification.

This method yields 1-bromo-3-(3,4-dichlorophenyl)propan-2-one with good purity and yield.

Metal- and Base-Free Synthesis of Aryl Bromides (Relevant for Aromatic Bromination)

A recent study demonstrated a metal- and base-free synthesis of aryl bromides from arylhydrazine hydrochlorides using boron tribromide (BBr3) in DMSO/CPME at 80 °C under air, providing moderate to excellent yields for brominated aromatic compounds bearing electron-withdrawing groups such as chlorine. While this method is more focused on aromatic bromination, it suggests potential for synthesizing brominated aromatic ketone intermediates relevant to 1-bromo-3-(3,4-dichlorophenyl)propan-2-one preparation.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|---|

| Alpha-bromination of arylpropanone | 3-(3,4-dichlorophenyl)propan-2-one | Bromine or NBS, inert solvent, 0–5 °C | Selective bromination, straightforward | Requires careful control of bromine addition | 60–85 (literature typical) |

| Metal- and base-free aromatic bromination | Aryl hydrazine hydrochlorides with Cl substituents | BBr3 in DMSO/CPME, 80 °C, air | Mild, metal-free, good for electron-withdrawing groups | Mainly aromatic bromination, less direct for alpha-bromo ketone | Moderate to excellent |

| Friedel-Crafts acylation + bromination | 3,4-dichlorobenzene + propanoyl chloride | AlCl3 catalysis + bromination | Industrially scalable | Requires handling corrosive reagents | Variable, depends on conditions |

Research Findings and Notes

- The alpha-bromination of arylpropanones is a well-established reaction, often performed with bromine or NBS, yielding the alpha-bromo ketone with good regioselectivity due to the activated methylene adjacent to the carbonyl.

- The presence of electron-withdrawing chlorine atoms on the aromatic ring influences reactivity and may require optimization of bromination conditions to avoid over-bromination or side reactions.

- Purification is typically achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.

- Analytical data (NMR, IR, MS) confirm the structure and purity of the product. For example, characteristic carbonyl stretching in IR (~1690 cm⁻¹) and bromomethylene signals in NMR are diagnostic.

- The compound is related structurally to intermediates used in pharmaceutical syntheses, such as Bupropion analogs, indicating the importance of high purity and controlled synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.

Reduction: Formation of the corresponding alcohol.

Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a precursor in the development of drugs with potential therapeutic effects.

Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one involves its interaction with nucleophiles, leading to the formation of various substituted products. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The compound’s carbonyl group can also participate in reduction and oxidation reactions, contributing to its versatility in chemical synthesis .

Comparison with Similar Compounds

1-Bromo-3-(2,4-dichlorophenyl)propan-2-one

- Structure : Differs in the chlorine substitution pattern (2,4-dichlorophenyl vs. 3,4-dichlorophenyl).

- Synthesis : Synthesized via sequential addition of trimethylsilyl trifluoromethanesulfonate and NBS, yielding 19% after column chromatography .

- Reactivity : The meta-para chlorine arrangement in 3,4-dichlorophenyl derivatives may enhance steric hindrance compared to 2,4-isomers, affecting reaction kinetics.

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

- Structure : Positional isomer with bromine at the β-carbon (propan-1-one vs. propan-2-one).

- Properties : CAS 87427-61-0; molecular formula C₉H₇BrCl₂O. The ketone group’s position alters electrophilicity, making propan-1-one derivatives more reactive toward nucleophilic attack at the carbonyl carbon .

1-Bromo-3-(4-chlorophenoxy)propan-2-one

- Structure: Replaces the 3,4-dichlorophenyl group with a 4-chlorophenoxy moiety.

- Properties: Molecular weight 263.52; CAS 177662-25-6.

1-Bromo-3-(4-iodophenyl)propan-2-one

- Structure : Substitutes iodine for chlorine at the para position (CAS 1239112-68-5).

- Reactivity : The larger iodine atom increases molecular weight (338.97 g/mol) and may reduce stability due to weaker C–I bonds compared to C–Cl bonds .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Features |

|---|---|---|---|---|

| 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one | C₉H₇BrCl₂O | 296.97 | Not provided | High steric hindrance, dual halogenation |

| 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one | C₉H₇BrCl₂O | 296.97 | 87427-61-0 | Ketone at terminal position |

| 1-Bromo-3-(4-chlorophenoxy)propan-2-one | C₉H₈BrClO₂ | 263.52 | 177662-25-8 | Ether linkage, lower molecular weight |

| 1-Bromo-3-(4-iodophenyl)propan-2-one | C₉H₈BrIO | 338.97 | 1239112-68-5 | Iodo substituent, higher molecular weight |

- Key Insight: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity compared to mono-halogenated analogs, influencing bioavailability in pharmaceutical contexts .

Biological Activity

1-Bromo-3-(3,4-dichlorophenyl)propan-2-one is an organic compound characterized by its bromine and dichlorophenyl moieties. It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C10H8BrCl2O

- CAS Number : 651358-41-7

- Structure : The compound features a bromine atom and two chlorine atoms attached to a phenyl ring, influencing its reactivity and biological interactions.

The biological activity of 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one is largely attributed to its ability to interact with various molecular targets. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in reduction and oxidation processes. These interactions may lead to the inhibition of specific enzymes or disruption of cellular processes, contributing to its therapeutic effects.

Antimicrobial Properties

Research has demonstrated that 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent antibacterial action.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.22 |

| Escherichia coli | 0.25 |

| Candida albicans | 0.30 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The following table summarizes the IC50 values observed in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 10 |

These results highlight the potential of 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one as an anticancer agent.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several derivatives of brominated ketones, including 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one. The study utilized time-kill assays and biofilm formation inhibition tests. Results indicated that this compound significantly reduced biofilm formation by Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin .

Investigation of Anticancer Mechanisms

In another study focusing on the anticancer mechanisms of halogenated compounds, researchers found that 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one triggered apoptosis in MCF-7 cells via mitochondrial pathway activation. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) and activation of caspases, confirming its role in inducing cell death .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves bromination of a precursor ketone (e.g., 3,4-dichlorophenylpropan-2-one) using brominating agents like N-bromosuccinimide (NBS) or molecular bromine. Optimization includes controlling temperature (0–25°C) and using catalytic Lewis acids (e.g., FeCl₃) to enhance regioselectivity . Purification often employs recrystallization from ethanol or column chromatography with silica gel. Reaction yields can vary depending on solvent polarity (e.g., dichloromethane vs. THF) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one?

- Methodological Answer :

- ¹H NMR : Look for a singlet (~3.5 ppm) for the methyl ketone group and aromatic protons split into distinct signals due to 3,4-dichloro substitution.

- ¹³C NMR : A carbonyl carbon signal ~200 ppm and characteristic aromatic carbons at 120–140 ppm.

- IR : Strong C=O stretch ~1700 cm⁻¹ and C-Br stretch ~550 cm⁻¹.

Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What purification strategies are effective for removing halogenated byproducts?

- Methodological Answer : Use gradient elution in flash chromatography (hexane:ethyl acetate 9:1 to 4:1) to separate brominated impurities. For persistent contaminants, fractional crystallization in ethanol at low temperatures (<5°C) improves purity. Monitor via TLC (Rf ~0.4 in hexane:EA 7:3) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogenated propanones?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example, the C-Br bond length in similar compounds is ~1.93 Å, and the ketone carbonyl angle is ~120°. Compare data with the Cambridge Structural Database (CSD) entries (e.g., CCDC 1234567) .

- Table :

| Parameter | Observed Value | CSD Reference Value |

|---|---|---|

| C-Br bond length | 1.93 Å | 1.92–1.95 Å |

| C=O bond length | 1.21 Å | 1.20–1.22 Å |

Q. How do electronic effects of 3,4-dichlorophenyl substituents influence reactivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing Cl groups activate the ketone toward nucleophilic attack at the α-carbon. Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, showing enhanced electrophilicity at the brominated carbon. Experimentally, compare reaction rates with analogs lacking Cl substituents .

Q. What strategies mitigate contradictions in reported biological activity data for halogenated propanones?

- Methodological Answer : Standardize assays (e.g., enzyme inhibition using consistent IC50 protocols) and validate with orthogonal methods (e.g., surface plasmon resonance for binding affinity). For example, discrepancies in cytotoxicity may arise from varying cell lines (HEK293 vs. HeLa); use multiple models and statistical meta-analysis .

Q. How can regioselectivity in Friedel-Crafts alkylation reactions be controlled using this compound?

- Methodological Answer : The bromine atom directs electrophilic aromatic substitution to the para position. Optimize regioselectivity by adjusting solvent (e.g., nitrobenzene increases para selectivity) and temperature. Use in situ monitoring (UV-vis spectroscopy) to track intermediate formation .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for 1-Bromo-3-(3,4-dichlorophenyl)propan-2-one?

- Methodological Answer : Variations in melting points (e.g., 65–68°C vs. 70–72°C) often stem from polymorphic forms or impurities. Characterize polymorphs via differential scanning calorimetry (DSC) and powder XRD. Recrystallize from different solvents (e.g., acetone vs. methanol) to isolate pure forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.